2,2'-Bithiophene-5-carbaldehyde
Overview
Description
2,2’-Bithiophene-5-carbaldehyde is an organic compound with the chemical formula C9H6OS2. It is a derivative of bithiophene, where an aldehyde group is attached to the fifth position of the bithiophene ring. This compound is known for its applications in organic synthesis, particularly in the development of advanced materials and organic electronics .
Mechanism of Action
Target of Action
2,2’-Bithiophene-5-carbaldehyde is primarily used as a synthetic intermediate in organic chemistry
Mode of Action
The mode of action of 2,2’-Bithiophene-5-carbaldehyde is largely dependent on the specific chemical reactions it is involved in. For instance, it can be used in the synthesis of boron dipyrromethene (BODIPY) oligothiophenes, 4-nitrophenylhydrazone (BT-NPH) via reaction with 4-nitrophenylhydrazine, and bithiophene fulleropyrrolidine obtained via refluxing with sarcosine and fullerene . In these reactions, 2,2’-Bithiophene-5-carbaldehyde interacts with other reactants to form new chemical bonds, resulting in the formation of new compounds.
Biochemical Pathways
As a synthetic intermediate, 2,2’-Bithiophene-5-carbaldehyde is involved in various biochemical pathways depending on the specific reactions it is used in. For example, in the synthesis of BODIPY oligothiophenes, it may be involved in the formation of conjugated systems, which are important in many biological processes, including electron transport and light absorption .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be expected to depend on factors such as its size, polarity, and the presence of functional groups .
Result of Action
The result of the action of 2,2’-Bithiophene-5-carbaldehyde is the formation of new compounds through chemical reactions. These new compounds can have a wide range of properties and uses, depending on the specific reactions involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Bithiophene-5-carbaldehyde can be synthesized through various methods. One common approach involves the formylation of 2,2’-bithiophene using Vilsmeier-Haack reaction, where phosphorus oxychloride and dimethylformamide are used as reagents . The reaction typically proceeds under mild conditions, yielding the desired aldehyde.
Industrial Production Methods: Industrial production of 2,2’-Bithiophene-5-carbaldehyde often involves large-scale formylation reactions. The process is optimized for high yield and purity, employing continuous flow reactors and advanced purification techniques to ensure consistent quality .
Types of Reactions:
Oxidation: 2,2’-Bithiophene-5-carbaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products:
Oxidation: 2,2’-Bithiophene-5-carboxylic acid.
Reduction: 2,2’-Bithiophene-5-methanol.
Substitution: Various substituted bithiophenes depending on the electrophile used.
Scientific Research Applications
2,2’-Bithiophene-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is explored for its potential in developing bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to investigate its role in drug development and therapeutic applications.
Comparison with Similar Compounds
2,2’-Bithiophene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-Bromo-2,2’-bithiophene: Contains a bromine atom, which can participate in different substitution reactions compared to the aldehyde group.
2,5-Thiophenedicarboxaldehyde: Contains two aldehyde groups, offering different reactivity and applications.
Uniqueness: 2,2’-Bithiophene-5-carbaldehyde is unique due to the presence of the aldehyde group at the fifth position, which imparts specific reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and material science .
Properties
IUPAC Name |
5-thiophen-2-ylthiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBWRAXKYXTOQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191237 | |
Record name | (2,2'-Bithiophene)-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3779-27-9 | |
Record name | (2,2'-Bithiophene)-5-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,2'-Bithiophene)-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Bithiophene-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of 2,2'-bithiophene-5-carbaldehyde and how does it influence its properties?
A1: this compound is comprised of two thiophene rings linked together with a carbaldehyde group attached to one of the rings. Structural analysis has revealed that the molecule predominantly adopts a cisoid conformation for the bithiophene rings []. This conformation, where the sulfur atoms in the thiophene rings are on the same side, can influence the molecule's electronic properties and its ability to interact with other molecules.
Q2: Has this compound been used in the development of advanced materials?
A2: Yes, derivatives of this compound have shown promise in developing materials with Aggregation-Induced Emission (AIE) properties []. For instance, incorporating this compound into structures like 5'-(4-(bis(4-methoxyphenyl)amino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde (TTO) leads to enhanced emission in aggregated states, making them suitable for applications such as Luminescent Solar Concentrators (LSCs) [].
Q3: Are there efficient synthetic routes available for this compound?
A3: Researchers have successfully synthesized 5'-Nitro-[2,2'-bithiophene]-5-carbaldehyde, a derivative of this compound, using a Pd-catalyzed Suzuki coupling reaction []. This method utilizes readily available starting materials like 5-nitro-2-bromothiophene and 5-formyl-2-thiopheneboronic acid and allows for optimization of reaction conditions for improved yield [].
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